2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a benzenesulfonyl group
Preparation Methods
The synthesis of 2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl halides under basic conditions.
Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
1,4-Dihydropyridines: These compounds are known for their use as antihypertensive drugs and have a similar structural complexity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-5-(4-methoxy-3-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-9-15(5-6-17(12)23-2)24(21,22)19-7-8-20-14(11-19)10-16(18-20)13-3-4-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPUYCIZPOXVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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